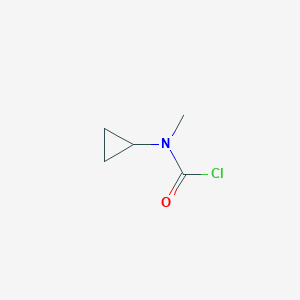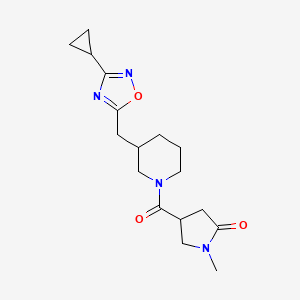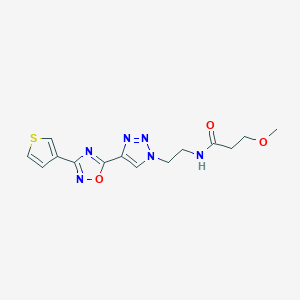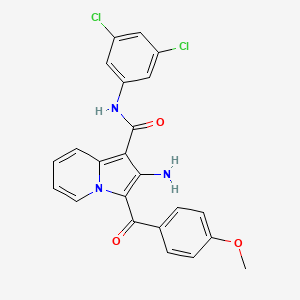
Cyclopropyl(methyl)carbamic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Overview of Cyclopropane Derivatives
Cyclopropyl(methyl)carbamic chloride is closely related to a class of compounds that incorporate a cyclopropane ring, a three-membered carbon ring structure. These compounds are notable for their unique chemical reactivity due to the ring strain in cyclopropane, which makes them valuable in various scientific and industrial applications. Although direct information on Cyclopropyl(methyl)carbamic chloride is limited, insights can be gained by exploring the broader field of cyclopropane derivatives and related compounds.
Oxyfunctionalization of Cyclopropane Derivatives
The oxyfunctionalization of cyclopropane derivatives is a critical area of research, focusing on the oxidation of the methylene group adjacent to the cyclopropane. This process is a direct pathway to carbonylcyclopropanes, eliminating unnecessary synthetic stages and adhering to principles of atom economy. The oxidation can employ powerful oxidants like ozone, dioxiranes, and transition metal-based catalytic systems. These methods are vital for synthesizing cyclopropylketones, which are increasingly used in synthetic organic chemistry due to their significant potential in drug development and other applications (Sedenkova, K. N., et al., 2018).
[2+1]-Type Cyclopropanation Reactions
Cyclopropanation reactions, specifically [2+1]-type cycloadditions involving carbenoids, are foundational in creating cyclopropane structures. These reactions enable the production of cyclopropanes from precursors through mechanisms like Michael-induced ring closure and the Simmons–Smith reaction. The diverse reactivity and potential for asymmetric synthesis make cyclopropanation a critical tool in developing new compounds and materials (Kamimura, A., 2014).
Cyclodextrins and Inclusion Complex Formation
While not directly related to cyclopropane, the study of cyclodextrins offers valuable insights into the manipulation of molecular structures for creating inclusion complexes. Cyclodextrins, cyclic oligosaccharides, can encapsulate other molecules, significantly modifying their properties. This capability has wide-ranging applications in drug delivery, food science, and environmental protection. Understanding cyclodextrins and their complexation behavior can inspire approaches to manipulate cyclopropyl(methyl)carbamic chloride and similar compounds for specific scientific applications (Valle, E. D., 2004).
Mechanism of Action
Target of Action
It is widely used as an intermediate in the synthesis of carbamate insecticides , suggesting that its targets could be similar to those of carbamate insecticides, which typically inhibit acetylcholinesterase.
Mode of Action
Given its use in the synthesis of carbamate insecticides , it may share a similar mode of action, which involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system.
Biochemical Pathways
Carbamate insecticides, which n-cyclopropyl-n-methylcarbamoyl chloride is used to synthesize , typically affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of the nervous system.
Result of Action
As an intermediate in the synthesis of carbamate insecticides , it may contribute to the overall effect of these insecticides, which is the overstimulation of the nervous system due to the inhibition of acetylcholinesterase.
properties
IUPAC Name |
N-cyclopropyl-N-methylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-7(5(6)8)4-2-3-4/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSGUMIQVUMQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71682-16-1 |
Source


|
| Record name | N-cyclopropyl-N-methylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2964018.png)
![3-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2964019.png)
![N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2964021.png)

![3-(4-fluorophenyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2964026.png)
![7-Hexyl-8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide](/img/structure/B2964031.png)
![2-[(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964032.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide](/img/structure/B2964039.png)
